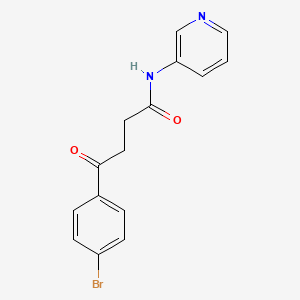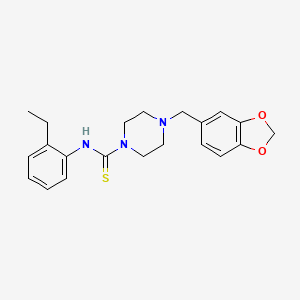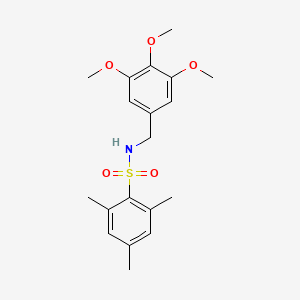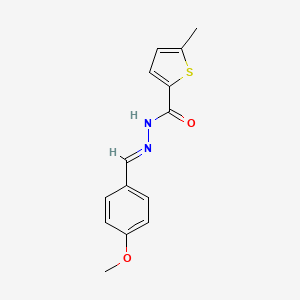![molecular formula C14H13N3O3 B5707029 {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5707029.png)
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid, also known as PCA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PCA is a derivative of phenoxyacetic acid and pyridine, and it has been synthesized using different methods.
作用机制
The mechanism of action of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as DNA topoisomerase and acetylcholinesterase. {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been shown to induce apoptosis in cancer cells and inhibit the growth of fungal and bacterial cells.
Biochemical and Physiological Effects
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, in cells. {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in cells. Additionally, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to reduce the levels of lipid peroxidation and DNA damage in cells.
实验室实验的优点和局限性
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has several advantages for lab experiments. It is easy to synthesize, and it has been shown to exhibit potent biological activities at low concentrations. However, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has some limitations for lab experiments. It is poorly soluble in water, which may limit its use in certain assays. Additionally, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid may exhibit cytotoxic effects at high concentrations, which may affect the interpretation of the results.
未来方向
There are several future directions for the research on {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid. One potential area of research is the development of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid-based metal complexes for various applications, such as catalysis and drug delivery. Another area of research is the investigation of the potential use of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid and its potential toxicity in vivo.
Conclusion
In conclusion, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been shown to exhibit anticancer, antifungal, and antibacterial properties. {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been investigated for its potential use in the treatment of Alzheimer's disease. However, further studies are needed to elucidate the mechanism of action of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid and its potential toxicity in vivo.
合成方法
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid can be synthesized using different methods, including the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate, followed by reaction with 2-(2-hydroxyphenoxy)acetic acid. Another method involves the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate, followed by reaction with 2-(2-chloroethoxy)acetic acid, and then reaction with sodium hydroxide. These methods result in the formation of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid as a white solid with a melting point of 218-220°C.
科学研究应用
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been used as a chelating agent for heavy metals and as a ligand for metal complexes. Additionally, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been investigated for its potential use in the treatment of Alzheimer's disease.
属性
IUPAC Name |
2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-14(19)10-20-12-6-2-1-5-11(12)9-16-17-13-7-3-4-8-15-13/h1-9H,10H2,(H,15,17)(H,18,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVPUBULTBYKSV-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC=N2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC=N2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)


![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)
![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)
![2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one](/img/structure/B5706981.png)
![ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5706992.png)
![4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707005.png)


![2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5707034.png)

